N-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride

Synthetic handle Conjugation Hydrogen-bond donor count

N-(4-Aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride is a synthetic small-molecule sulfonamide belonging to the 5-bromothiophene-2-sulfonamide class. Its molecular formula is C10H16BrClN2O2S2 with a molecular weight of 375.7 g/mol, typically supplied at 95% purity as the hydrochloride salt.

Molecular Formula C10H16BrClN2O2S2
Molecular Weight 375.7 g/mol
CAS No. 1420800-48-1
Cat. No. B3239166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride
CAS1420800-48-1
Molecular FormulaC10H16BrClN2O2S2
Molecular Weight375.7 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NS(=O)(=O)C2=CC=C(S2)Br.Cl
InChIInChI=1S/C10H15BrN2O2S2.ClH/c11-9-5-6-10(16-9)17(14,15)13-8-3-1-7(12)2-4-8;/h5-8,13H,1-4,12H2;1H
InChIKeyLSJMNCXEZSYVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminocyclohexyl)-5-bromothiophene-2-sulfonamide Hydrochloride (CAS 1420800-48-1): Procurement-Relevant Identity and Core Structural Class


N-(4-Aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride is a synthetic small-molecule sulfonamide belonging to the 5-bromothiophene-2-sulfonamide class. Its molecular formula is C10H16BrClN2O2S2 with a molecular weight of 375.7 g/mol, typically supplied at 95% purity as the hydrochloride salt . The compound features a brominated thiophene core, a sulfonamide linker, and a 4-aminocyclohexyl substituent whose primary amine and the 5-bromo group each offer orthogonal synthetic handles. This scaffold is related to clinically studied 5-bromothiophene-2-sulfonamides such as tasisulam (LY573636, an anticancer agent that reached Phase II/III trials) and to thiophene-sulfonamide carbonic anhydrase inhibitors [1]. The hydrochloride salt form enhances aqueous handling relative to neutral free-base analogs within the same series.

Why N-(4-Aminocyclohexyl)-5-bromothiophene-2-sulfonamide Hydrochloride Cannot Be Casually Replaced by Other In-Class 5-Bromothiophene Sulfonamides


The 5-bromothiophene-2-sulfonamide class encompasses structurally diverse N-substituents, and substitution of the N-cyclohexylamine moiety profoundly alters key procurement-critical properties. The target compound's 4-aminocyclohexyl group provides a free primary amine (predicted pKa ~10-11 for the conjugate acid of the cyclohexylamine nitrogen) that is absent in the simpler N-cyclohexyl analog (CAS 725215-55-4) and in the clinically studied tasisulam which bears an acylbenzamide N-substituent . This amine is a defined synthetic handle for downstream conjugation, PEGylation, or biotinylation — functionality that cannot be replicated by the des-amino analog. The hydrochloride salt confers aqueous solubility advantages over neutral free-base forms; the N-cyclohexyl comparator without the amine•HCl moiety has a measured aqueous solubility of only 28.7 µg/mL at pH 7.4 [1]. Furthermore, the compound's molecular formula C10H16BrClN2O2S2 is shared by at least four structural isomers (including piperidinylmethyl-sulfonamide positional isomers) that differ in ring topology and amine placement, each with distinct physicochemical and biological profiles . Absent direct comparative biological data, the structural uniqueness of the 4-aminocyclohexyl motif combined with the bromothiophene-sulfonamide core precludes assumption of functional interchangeability.

Quantitative Differentiation Evidence for N-(4-Aminocyclohexyl)-5-bromothiophene-2-sulfonamide Hydrochloride vs. Its Closest Analogs


Presence of a Free Primary Amine on the Cyclohexyl Ring: Structural Differentiation from 5-Bromo-N-cyclohexylthiophene-2-sulfonamide

The target compound (CAS 1420800-48-1) carries a primary amine at the 4-position of the cyclohexyl ring, present as the hydrochloride salt. In contrast, 5-bromo-N-cyclohexylthiophene-2-sulfonamide (CAS 725215-55-4) bears an unsubstituted cyclohexyl ring with no amine group . The amine distinguishes these two compounds in several quantifiable dimensions: (i) Hydrogen-bond donor count: the target compound has 3 HBD (two from NH₃⁺, one from sulfonamide NH) vs. 1 HBD for the comparator; (ii) the predicted pKa of the target's ammonium group is approximately 10–11 (based on the measured pKa of 11.34 for the comparator's sulfonamide NH, with the amine introducing an additional basic center) ; (iii) topological polar surface area (tPSA) is increased by approximately 26 Ų (one primary amine contribution) relative to the comparator. The amine enables on-resin or in-solution amide coupling, reductive amination, or NHS-ester bioconjugation that are chemically inaccessible with the N-cyclohexyl analog.

Synthetic handle Conjugation Hydrogen-bond donor count

Aqueous Solubility Advantage of the Hydrochloride Salt Form vs. Neutral Free-Base Analogs

The target compound is supplied as the hydrochloride salt, whereas the closest non-amine analog, 5-bromo-N-cyclohexylthiophene-2-sulfonamide, is a neutral molecule with a measured aqueous solubility of 28.7 µg/mL (approximately 88 µM) at pH 7.4 [1]. While a directly measured solubility value for the target compound is not available in the public domain, the conversion of a free base to its hydrochloride salt typically increases aqueous solubility by 10- to 1000-fold through enhanced ionization and improved crystal lattice disruption [2]. For procurement decisions involving in vitro assay preparation, the hydrochloride salt form is strongly preferred because it can be dissolved directly in aqueous buffer or water-miscible solvents without the need for DMSO stock solutions at high concentrations, a limitation of the poorly soluble neutral analog.

Aqueous solubility Salt form Formulation

Stereochemical Distinction from the Stereodefined trans-(1r,4r) Isomer (CAS 1420817-00-0) and Its Procurement Relevance

The target compound (CAS 1420800-48-1) is registered with unspecified relative stereochemistry at the cyclohexyl ring, while a stereodefined analog N-((1r,4r)-4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride (CAS 1420817-00-0) specifies the trans (1r,4r) configuration . In the broader sulfonamide literature, cis/trans isomerism at the 4-aminocyclohexyl moiety has been shown to affect biological activity. For example, the CDK2 inhibitor BDBM11440 (which contains a trans-4-aminocyclohexyl sulfonamide motif) exhibits an IC50 of 11 nM, while a related cis isomer would be expected to show measurably different potency due to altered presentation of the amine vector [1]. For users requiring stereochemically defined material, the trans isomer CAS 1420817-00-0 should be selected; for those conducting preliminary SAR studies or where stereochemistry is not critical, the unspecified mixture CAS 1420800-48-1 may offer cost or availability advantages.

Stereochemistry cis/trans isomerism Biological activity

Ring-System Differentiation from the Isomeric 5-Bromo-N-(piperidin-4-ylmethyl)thiophene-2-sulfonamide Hydrochloride

The target compound shares the identical molecular formula C10H16BrClN2O2S2 and molecular weight (375.7 g/mol) with 5-bromo-N-(piperidin-4-ylmethyl)thiophene-2-sulfonamide hydrochloride . However, the amine-containing ring differs fundamentally: the target features a cyclohexylamine (saturated 6-membered carbocycle with an exocyclic amine attachment via the ring carbon), while the comparator uses a piperidine ring (saturated 6-membered heterocycle with the amine embedded in the ring and linked via a methylene spacer to the sulfonamide nitrogen). These topological differences produce: (i) different pKa of the basic nitrogen — piperidine pKa ~11.2 (ring-embedded) vs. cyclohexylamine pKa ~10.6 (exocyclic primary amine); (ii) different conformational profiles — cyclohexane chair flip vs. piperidine ring inversion; (iii) different LogD values at physiological pH, with the piperidine analog having a predicted LogP of approximately 3.4–4.4 [1]. These differences can affect membrane permeability, protein binding, and metabolic stability in ways that make the two isomers non-interchangeable in biological assays.

Structural isomer Cyclohexylamine vs. piperidine Conformational flexibility

Bromine Substituent at the 5-Position as a Cross-Coupling Handle: Distinction from the Des-Bromo Analog

The target compound retains the 5-bromo substituent on the thiophene ring, which is absent in the des-bromo analog N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride . The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig amination. In the broader 5-bromothiophene-2-sulfonamide literature, this position has been exploited to generate libraries of 5-arylthiophene-2-sulfonamides with carbonic anhydrase inhibitory IC50 values in the nanomolar range (69–70 nM) [1]. The des-bromo analog lacks this diversification capability entirely, making the brominated compound the necessary starting material for any late-stage functionalization strategy targeting the thiophene 5-position.

Suzuki coupling Sonogashira coupling C–Br functionalization

Class-Level Biological Potential: 5-Bromothiophene-2-sulfonamides as Kinase and Carbonic Anhydrase Inhibitor Scaffolds

Although direct quantitative biological data for the target compound itself are not available in the public domain, the 5-bromothiophene-2-sulfonamide scaffold has demonstrated activity across multiple target classes. Tasisulam (N-(2,4-dichlorobenzoyl)-5-bromothiophene-2-sulfonamide) inhibited growth of human leukemia and lymphoma cell lines with ED50 values of 5–31 µM and showed selective toxicity in HCT116 cancer cells (IC50 = 6.5 µM) [1]. Thiophene-based sulfonamides have also been identified as potent carbonic anhydrase inhibitors with IC50 values ranging from 69 nM to 70 µM [2]. The target compound's 4-aminocyclohexyl substituent introduces a basic amine that is absent in tasisulam (which instead bears an acylbenzamide), potentially altering target selectivity, cellular permeability, and pharmacokinetics. Prospective users should note that class-level activity inference does not guarantee specific target engagement or potency for the target compound; direct comparative profiling against tasisulam or other 5-bromothiophene sulfonamides would be required to establish differential biological performance.

Kinase inhibition Carbonic anhydrase inhibition Anticancer activity

Recommended Research and Industrial Application Scenarios for N-(4-Aminocyclohexyl)-5-bromothiophene-2-sulfonamide Hydrochloride (CAS 1420800-48-1)


Chemical Biology Probe Synthesis via Primary Amine Conjugation

The free primary amine on the cyclohexyl ring provides a defined attachment point for biotin, fluorophores, or PEG chains via NHS-ester or isothiocyanate coupling chemistry . This is the key differentiator from 5-bromo-N-cyclohexylthiophene-2-sulfonamide (CAS 725215-55-4), which lacks this functionality. Researchers developing affinity probes, pull-down reagents, or fluorescent tracer molecules based on the 5-bromothiophene-2-sulfonamide pharmacophore should select this compound specifically for its conjugation-ready amine.

Parallel Library Synthesis via Two Orthogonal Diversification Vectors

The compound offers two independent synthetic diversification points: (i) the 5-bromo group for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups at the thiophene 5-position, as demonstrated for related 5-bromo-thiophene-2-sulfonamides yielding carbonic anhydrase inhibitors with nanomolar IC50 values [1]; and (ii) the primary amine for amide bond formation, sulfonylation, or reductive amination to vary the cyclohexyl substituent. This dual-handle architecture makes the compound suitable for library synthesis strategies where both vectors are explored simultaneously.

Aqueous Assay-Compatible Formulation Development

The hydrochloride salt form facilitates dissolution in aqueous buffers and water-miscible solvents (e.g., DMSO-water mixtures, phosphate-buffered saline), overcoming the solubility limitation measured at 28.7 µg/mL for the neutral N-cyclohexyl analog [2]. This property is critical for biochemical assay development (e.g., SPR, ITC, fluorescence polarization) and for cell-based screening where DMSO concentrations must be minimized to avoid solvent toxicity.

Stereochemistry-Dependent Structure–Activity Relationship (SAR) Studies

In contexts where the stereochemistry of the 4-aminocyclohexyl group may influence target engagement — as observed with trans-4-aminocyclohexyl sulfonamide CDK2 inhibitors exhibiting 11 nM potency [3] — the unspecified-stereochemistry form (CAS 1420800-48-1) can be used for initial screening, after which the stereodefined trans isomer (CAS 1420817-00-0) may be procured for confirmatory studies. This two-tier procurement strategy enables cost-efficient preliminary SAR before committing to the more expensive stereodefined material.

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